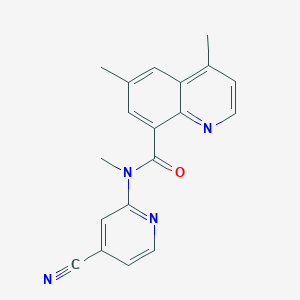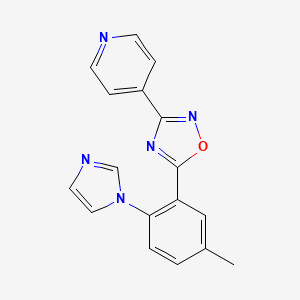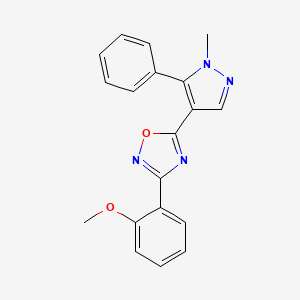![molecular formula C22H18FN3O B6623405 N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B6623405.png)
N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields, including neuroscience, cancer research, and drug discovery. In
Mecanismo De Acción
The mechanism of action of N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide involves its interaction with the GPR55 receptor. This compound binds to the receptor and modulates its activity, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells. In neuroscience, N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide has been shown to reduce pain and anxiety by modulating the activity of GPR55.
Biochemical and Physiological Effects:
N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-7, leading to cell death. It also inhibits cell proliferation by downregulating the expression of cyclin D1 and upregulating the expression of p21. In neuroscience, N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide has been shown to reduce pain and anxiety by modulating the activity of GPR55, leading to the release of endogenous opioids and the reduction of anxiety-related behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide in lab experiments is its high potency and selectivity for the GPR55 receptor. This compound has been shown to have minimal off-target effects and can be used as a lead compound for the development of new drugs targeting GPR55. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide. One direction is the development of new drugs targeting GPR55 for the treatment of pain, anxiety, and inflammation. Another direction is the exploration of the potential of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the synthesis of analogs of N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide with improved solubility and potency could lead to the development of more effective drugs. Finally, further studies on the mechanism of action of this compound could provide insights into the regulation of GPR55 signaling and its role in various physiological processes.
Métodos De Síntesis
The synthesis of N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide involves the reaction of 3-fluoropyridine-4-boronic acid with 1-methylindole-3-carbaldehyde in the presence of a palladium catalyst. The resulting intermediate is then coupled with N-(2-bromoethyl)acetamide to yield the final product. This method has been optimized for high yield and purity and has been used in numerous studies.
Aplicaciones Científicas De Investigación
N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide has shown potential in various scientific research fields. In neuroscience, this compound has been studied for its ability to modulate the activity of the G protein-coupled receptor GPR55, which is involved in the regulation of pain, anxiety, and inflammation. In cancer research, N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting GPR55.
Propiedades
IUPAC Name |
N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c1-26-14-16(19-7-2-3-8-21(19)26)12-22(27)25-20-13-24-10-9-18(20)15-5-4-6-17(23)11-15/h2-11,13-14H,12H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWCAUZJGCRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=C(C=CN=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623332.png)
![N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide](/img/structure/B6623352.png)
![2-Methyl-5-[3-(1-methylpyrazol-4-yl)propanoylamino]benzoic acid](/img/structure/B6623363.png)

![3-[4-[(1-Ethyl-3-propan-2-ylpyrazole-4-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6623370.png)
![N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623376.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B6623381.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B6623385.png)
![2-cyclopropylsulfonyl-2-methyl-1-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propan-1-one](/img/structure/B6623393.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B6623401.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide](/img/structure/B6623411.png)

![2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid](/img/structure/B6623433.png)
